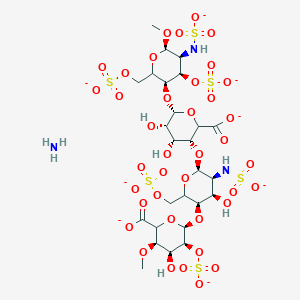

![molecular formula C₂₇H₂₄N₆O₅ B1145703 N-methyl-4-[4-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide CAS No. 284670-98-0](/img/structure/B1145703.png)

N-methyl-4-[4-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar complex molecules often involves multiple steps, including the formation of intermediate compounds and the use of specific reagents to achieve the desired molecular structure. For instance, the synthesis of pyridine derivatives can be achieved through reactions involving corresponding benzylamines and ethyl pyrido[1,2-a]pyrimidine carboxylates, which are obtained from amino-pyridines and triethyl methanetricarboxylate. The structural confirmation of these compounds is typically performed using elemental analysis and NMR spectroscopy (Ukrainets et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to N-methyl-4-[4-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide is characterized using spectroscopic techniques such as FT-IR, NMR, and sometimes crystallography. These analyses provide detailed information about the atomic and molecular configurations, helping to understand the compound's potential interactions and reactivity (Kadir et al., 2017).

Chemical Reactions and Properties

The chemical behavior of these molecules can be influenced by various factors, including the presence of specific functional groups. The reactivity towards different reagents, the potential for undergoing substitution reactions, and the stability of the compound under various conditions are crucial aspects of its chemical properties. For example, modifications to the pyridine moiety, such as methylation, can significantly impact the biological activity of related compounds (Ukrainets et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Heterocyclic Compounds

The compound N-methyl-4-[4-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide falls under the class of heterocyclic compounds. Studies have demonstrated the synthesis of various heterocyclic compounds, showing potential pharmacological activities. Kumar and Mashelker (2007) synthesized a range of oxadiazole derivatives expected to possess hypertensive activity, starting from ethyl 2H-pyrano [2,3-b] pyridine-3-carboxylate and further treating with various reagents to obtain the desired products ChemInform.

Amplification of Phleomycin

Brown and Cowden (1982) explored the condensation of 3-aminocrotonamide with ethyl pyridine-2-carboxylate to yield pyridinylpyrimidines, which served as amplifiers of phleomycin against Escherichia coli. This showcases the potential use of such compounds in amplifying the effects of antibiotics, thereby contributing to antimicrobial research Australian Journal of Chemistry.

Analgesic Properties Optimization

Ukrainets et al. (2015) focused on modifying the pyridine moiety of a molecule to enhance its analgesic properties. They synthesized N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides and found that certain modifications led to increased biological activity, indicating the importance of molecular structure in drug efficacy Ukrainets et al..

Antidepressant and Nootropic Agents

Thomas et al. (2016) synthesized N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and their derivatives, investigating their antidepressant and nootropic activities. They found that specific substitutions on the aryl ring significantly affected the compounds' activities, highlighting the potential of these compounds in CNS-related therapies Arabian Journal of Chemistry.

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential biological activities, given its structural similarity to bioactive molecules. Additionally, the development of robust methods for the selective introduction of multiple functional groups into the pyridine scaffold could expand the utility of this compound in medicinal chemistry .

Eigenschaften

IUPAC Name |

N-methyl-4-[4-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N6O5/c1-28-25(34)23-15-21(11-13-30-23)37-19-7-3-17(4-8-19)32-27(36)33-18-5-9-20(10-6-18)38-22-12-14-31-24(16-22)26(35)29-2/h3-16H,1-2H3,(H,28,34)(H,29,35)(H2,32,33,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRMYJDVQDNOJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=CC(=NC=C4)C(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B1145641.png)